4-Hydroxy-3-(trifluoromethyl)benzonitrile
Overview
Description
4-Hydroxy-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H4F3NO. It is characterized by the presence of a hydroxyl group (-OH) and a trifluoromethyl group (-CF3) attached to a benzene ring, along with a nitrile group (-CN). This compound is used as an intermediate in organic synthesis and has applications in various fields, including the development of novel materials and pharmaceuticals .
Mechanism of Action
Target of Action
The primary target of 4-Hydroxy-3-(trifluoromethyl)benzonitrile is the lithium nickel manganese oxide cathode of high voltage lithium-ion batteries . This compound acts as a novel electrolyte additive, enhancing the performance and efficiency of these batteries .
Mode of Action
This compound interacts with its target by undergoing oxidation, preferably to carbonate solvents . This process results in the formation of a low-impedance protective film on the cathode . This film improves the stability and performance of the battery.
Biochemical Pathways
The biochemical pathway involved in the action of this compound is the oxidation process . The compound is oxidized to form carbonate solvents, which then form a protective film on the lithium nickel manganese oxide cathode . This pathway enhances the battery’s efficiency and lifespan.
Pharmacokinetics
This compound is insoluble in water , which can influence its handling and storage.
Result of Action
The result of the action of this compound is the formation of a low-impedance protective film on the lithium nickel manganese oxide cathode . This film improves the stability and performance of the battery, leading to a longer lifespan and higher efficiency.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of oxidizing agents . It is recommended to store the compound in a cool place, away from strong oxidizing agents . These precautions help maintain the compound’s stability and efficacy.
Biochemical Analysis
Biochemical Properties
It is known to be used as a novel electrolyte additive for lithium nickel manganese oxide cathode of high voltage lithium ion battery . It is oxidized preferably to carbonate solvents forming a low-impedance protective film .
Cellular Effects
Given its role as an electrolyte additive in lithium-ion batteries, it may influence cellular processes related to energy storage and transfer .
Preparation Methods
The synthesis of 4-Hydroxy-3-(trifluoromethyl)benzonitrile typically involves the introduction of the trifluoromethyl group and the nitrile group onto a benzene ring. One common method is the reaction of 4-hydroxybenzonitrile with trifluoromethylating agents under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-Hydroxy-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Scientific Research Applications
4-Hydroxy-3-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Comparison with Similar Compounds
4-Hydroxy-3-(trifluoromethyl)benzonitrile can be compared with other similar compounds, such as:
4-Hydroxybenzonitrile: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-Hydroxy-4-(trifluoromethyl)benzonitrile: The position of the hydroxyl and trifluoromethyl groups is reversed, leading to different chemical behavior.
4-(Trifluoromethyl)benzonitrile:
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
4-hydroxy-3-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO/c9-8(10,11)6-3-5(4-12)1-2-7(6)13/h1-3,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIFYONUKBXFTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382471 | |
Record name | 4-hydroxy-3-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124811-71-8 | |
Record name | 4-hydroxy-3-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20382471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 124811-71-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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